molecular formula C7H6BNO4 B8246150 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B8246150
M. Wt: 178.94 g/mol
InChI Key: VHUKHRCRSXJPFF-UHFFFAOYSA-N
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Description

5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C7H6BNO4 and its molecular weight is 178.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

5-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol and related compounds are vital in heterocyclic synthesis. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block in heterocyclic oriented synthesis (HOS). This compound is used to prepare substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are important in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Analytical Chemistry

In analytical chemistry, derivatives of 5-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol are employed as reagents. For example, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids (Watanabe & Imai, 1981).

Biochemical Analysis

In biochemical analysis, aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid), closely related to 5-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol, are synthesized for determining sulfhydryl groups in biological materials (Ellman, 1959).

Solid-Phase Synthesis

Solid-phase synthesis of various chemical compounds also utilizes 5-nitrobenzoic acid derivatives. Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support is one such application (Ouyang, Tamayo, & Kiselyov, 1999).

Crystallographic Studies

These compounds are also significant in crystallographic studies, as demonstrated in the determination of crystal structures of various benzoic acid derivatives, including 4-chloro-3 nitrobenzoic acid (Pramanik, Dey, & Mukherjee, 2019).

Energetic Materials Design

In the design of energetic materials, derivatives of 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol are explored. For instance, the synthesis and characterization of 5-(1,2,4-triazol-C-yl)tetrazol-1-ol compounds with selected energetic moieties are reported (Dippold, Izsák, & Klapötke, 2013).

Organometallic Chemistry

In organometallic chemistry, conversion of carboxyl and nitro groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine, respectively, is key in synthesizing chiral PCN pincer Pd(II) and Ni(II) complexes (Yang, Liu, Gong, & Song, 2011).

properties

IUPAC Name

1-hydroxy-5-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUKHRCRSXJPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Synthesis routes and methods

Procedure details

(5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CI) (1.25 g, 4.48 mmol) was dissolved in 6 M HCl (100 mL) at 60° C. and stirred overnight. The mixture was then cooled to the room temperature and extracted with EtOAc (2×100 mL). The organic layers were combined, washed with brine and dried over anhydrous MgSO4 to give 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (CII) as a brown solid (800 mg, 4.47 mmol, 99% yield). The crude product was used without further purification for step 4. ESIMS found for C7H6BNO4 m/z 180.1 (M+H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gurrapu - 2014 - search.proquest.com
Several aminobenzoboroxole derivatives have been prepared starting from o-boronobenzaldehyde. Nitration of the benzoboroxole followed by Pd-C mediated hydrogenation provided …
Number of citations: 2 search.proquest.com

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